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Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716

For Researchers, Scientists, and Drug Development Professionals

The Angiopoietin-2 (Ang2) signaling pathway is a critical regulator of angiogenesis and
vascular stability, making it a compelling target for therapeutic intervention in oncology and
ophthalmology. This guide provides a detailed comparison of two investigational agents
targeting this pathway: SB-633825, a small molecule kinase inhibitor, and Nesvacumab, a
monoclonal antibody. This comparison is based on available preclinical and clinical data to
inform research and development decisions.

At a Glance: SB-633825 vs. Nesvacumab
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Feature SB-633825 Nesvacumab (REGN910)

Human monoclonal antibody

Molecule Type Small molecule kinase inhibitor
(I9G1)

Primary Target TIE2 receptor tyrosine kinase Angiopoietin-2 (Ang2) ligand

S Binds to Ang2, preventing its
] ) ATP-competitive inhibitor of ) ) ]
Mechanism of Action ) o interaction with the TIE2
TIE2 kinase activity

receptor[1][2]
Preclinical (Biochemical Clinical (Phase 1 and 2 trials
Development Stage o
characterization) completed)

Advanced solid tumors,
neovascular age-related
Known Indications Studied Not clinically evaluated macular degeneration (NnAMD),

diabetic macular edema (DME)

[11(31[4]

Mechanism of Action and Signaling Pathway

The Ang2-TIE2 signaling pathway plays a dual role in vascular biology. Angiopoietin-1 (Ang1l) is
the primary agonist of the TIE2 receptor, promoting vascular stability. Ang2, on the other hand,
acts as a context-dependent antagonist or partial agonist. In the presence of vascular
endothelial growth factor (VEGF), Ang2 promotes angiogenesis; in its absence, it can lead to
vessel regression. Both SB-633825 and Nesvacumab aim to modulate this pathway to inhibit
pathological angiogenesis, but they do so through different mechanisms.

SB-633825 directly inhibits the enzymatic activity of the TIE2 receptor kinase. As an ATP-
competitive inhibitor, it prevents the phosphorylation of downstream signaling molecules,
thereby blocking the signal transduction cascade initiated by both Angl and Ang2.

Nesvacumab is a selective antibody that binds to the Ang2 ligand. This sequestration of Ang2
prevents it from interacting with the TIE2 receptor, thereby inhibiting Ang2-mediated signaling.
Unlike SB-633825, Nesvacumab's mechanism allows for the continued signaling of Ang1l,
which could theoretically preserve some level of vascular stability.
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Fig. 1: Ang2 signaling pathway and points of inhibition.

Performance Data
SB-633825: Biochemical Potency

Data on SB-633825 is limited to its biochemical kinase inhibition profile. No in vivo or clinical
data have been publicly released.
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Target Kinase IC50 (nM) Reference
TIE2 35 (516718l
LOK (STK10) 66 [5161[71(8]
BRK (PTK6) 150 [51[61[71[8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

The high potency and selectivity for TIE2 over other tested kinases suggest that SB-633825 is
a promising tool compound for preclinical studies of TIE2 inhibition.

Nesvacumab: Clinical Trial Outcomes

Nesvacumab has been evaluated in Phase 1 and 2 clinical trials for advanced solid tumors and
in combination with the anti-VEGF agent aflibercept for neovascular age-related macular
degeneration (nAMD) and diabetic macular edema (DME).

Oncology (Advanced Solid Tumors) - Phase 1 (NCT01271972)[1]

Parameter Result
Maximum Tolerated Dose (MTD) Not reached
Recommended Phase 2 Dose (RP2D) 20 mg/kg every 2 weeks

Fatigue (23.4%), peripheral edema (21.3%),
decreased appetite (10.6%), diarrhea (10.6%)
(all grade < 2)

Most Common Treatment-Related Adverse

Events

1 partial response (adrenocortical carcinoma); 2
brelimi Efi patients with hepatocellular carcinoma had
reliminary Efficacy , ,
stable disease > 16 weeks with tumor

regression.

Ophthalmology (in combination with Aflibercept)
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The combination of Nesvacumab and Aflibercept did not demonstrate a significant

improvement in the primary endpoint of best-corrected visual acuity (BCVA) compared to
Aflibercept monotherapy in either the ONYX (nAMD) or RUBY (DME) trials.[3][4][9]

ONYX Trial (NAMD) - Phase 2 (NCT02713204)[3][9]

Endpoint (at week Nesvacumab (low Nesvacumab (high  Aflibercept
12) dose) + Aflibercept  dose) + Aflibercept  Monotherapy
Mean BCVA gain
5.2 5.6 54
(letters)
Mean CST reduction
182.2 200.0 178.6
(Hm)
RUBY Trial (DME) - Phase 2 (NCT02712008)[4][10]
Endpoint (at week Nesvacumab (low Nesvacumab (high  Aflibercept
12) dose) + Aflibercept  dose) + Aflibercept  Monotherapy
Mean BCVA gain
6.8 8.5 8.8
(letters)
Mean CRT reduction
-169.4 -184.0 -174.6

(um)

BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness; CRT: Central Retinal

Thickness.

While the combination therapy did not meet its primary efficacy endpoints in vision

improvement, some anatomic benefits were observed in the RUBY trial with the high-dose

combination.[10]

Experimental Protocols
SB-633825: Kinase Inhibition Assay
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The inhibitory activity of SB-633825 was determined using a panel of recombinant human
kinases. The specific experimental protocol for the TIE2 kinase assay would typically involve
the following steps:

o Reaction Mixture Preparation: A reaction buffer containing recombinant human TIE2 kinase,
a specific peptide substrate, and ATP is prepared.

¢ |nhibitor Addition: SB-633825 is added to the reaction mixture at various concentrations.

e Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a
controlled temperature to allow for the phosphorylation of the substrate by TIE2.

o Detection: The amount of phosphorylated substrate is quantified. This can be done using
various methods, such as radiometric assays (measuring the incorporation of radioactive
phosphate from [y-32P]ATP) or non-radiometric methods like fluorescence polarization or
luminescence-based assays.

e |C50 Calculation: The concentration of SB-633825 that inhibits 50% of the TIE2 kinase
activity (IC50) is calculated from the dose-response curve.

Note: The detailed experimental protocol for the specific screening of SB-633825 is proprietary
to the discovering entity and has not been publicly disclosed in full.

Nesvacumab: Clinical Trial Design (General Overview)

The Phase 2 ONYX and RUBY trials were randomized, double-masked, active-controlled
studies. A general outline of their design is as follows:

« Patient Population: Patients with treatment-naive nAMD or DME meeting specific inclusion
and exclusion criteria.

* Randomization: Patients were randomly assigned to receive either intravitreal injections of
Nesvacumab in combination with Aflibercept (at low or high doses) or Aflibercept
monotherapy.

o Treatment Regimen: Injections were administered at baseline and at specified intervals (e.qg.,
every 4 or 8 weeks) over the study period.
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» Efficacy Assessments: The primary endpoint was the change in Best-Corrected Visual Acuity
(BCVA) from baseline to a prespecified time point (e.g., week 36). Secondary endpoints
included changes in retinal thickness measured by optical coherence tomography (OCT).

o Safety Assessments: Monitoring and recording of all adverse events throughout the study.

Summary and Conclusion

SB-633825 and Nesvacumab represent two distinct approaches to inhibiting the Ang2 signaling
pathway. SB-633825 is a potent, preclinical small molecule inhibitor of the TIE2 kinase, offering
a tool for in-depth in vitro and in vivo investigation of TIE2 signaling. Its development has not
progressed to clinical trials, and therefore its therapeutic potential remains unevaluated in
humans.

Nesvacumab, a monoclonal antibody targeting the Ang2 ligand, has undergone clinical
evaluation. While it demonstrated a manageable safety profile, it failed to show significant
clinical benefit over existing anti-VEGF therapy in late-stage eye diseases. These results
highlight the complexities of targeting the Ang2 pathway and suggest that dual inhibition of
Ang2 and VEGF may not be universally synergistic.

For researchers, SB-633825 provides a valuable pharmacological tool to probe the function of
TIEZ2 kinase. For drug developers, the clinical data from Nesvacumab underscores the
challenges in translating preclinical promise to clinical efficacy and informs the design of future
trials targeting the Angiopoietin pathway. Further research is warranted to identify the specific
patient populations and therapeutic combinations where Ang2 pathway inhibition can provide
meaningful clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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